molecular formula C22H27N5O10S2 B13864079 Cefpodoxime Proxetil Impurity E

Cefpodoxime Proxetil Impurity E

Katalognummer: B13864079
Molekulargewicht: 585.6 g/mol
InChI-Schlüssel: JRBKWVHQXXREQH-JGLUBIDVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cefpodoxime Proxetil Impurity E is a byproduct found in the synthesis and degradation of cefpodoxime proxetil, an ester-modified prodrug of cefpodoxime. Cefpodoxime proxetil is a third-generation cephalosporin antibiotic with broad-spectrum activity against Gram-positive and Gram-negative bacteria. Impurities like Impurity E are crucial to identify and characterize to ensure the safety and efficacy of the pharmaceutical product .

Vorbereitungsmethoden

The synthesis of Cefpodoxime Proxetil Impurity E involves several steps, typically starting from the raw materials used in the production of cefpodoxime proxetil. The synthetic routes often include esterification, hydrolysis, and other chemical reactions under controlled conditions. Industrial production methods involve high-performance liquid chromatography (HPLC) to separate and identify impurities, including Impurity E .

Analyse Chemischer Reaktionen

Cefpodoxime Proxetil Impurity E undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and other oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents like sodium borohydride are commonly used.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Cefpodoxime Proxetil Impurity E has several scientific research applications:

Wirkmechanismus

The mechanism of action of Cefpodoxime Proxetil Impurity E is not well-documented, as it is primarily a byproduct. understanding its formation and degradation pathways helps in ensuring the overall safety and efficacy of cefpodoxime proxetil. The molecular targets and pathways involved in its formation are similar to those of cefpodoxime proxetil, which inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins .

Vergleich Mit ähnlichen Verbindungen

Cefpodoxime Proxetil Impurity E can be compared with other impurities found in cefpodoxime proxetil, such as Impurity A, B, C, and D. Each impurity has unique characteristics and formation pathways. Impurity E is unique due to its specific formation conditions and chemical structure. Similar compounds include other cephalosporin impurities that arise during the synthesis and degradation of cephalosporin antibiotics .

Eigenschaften

Molekularformel

C22H27N5O10S2

Molekulargewicht

585.6 g/mol

IUPAC-Name

1-propan-2-yloxycarbonyloxyethyl (6R,7R)-3-(acetyloxymethyl)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C22H27N5O10S2/c1-9(2)35-22(32)37-11(4)36-20(31)16-12(6-34-10(3)28)7-38-19-15(18(30)27(16)19)25-17(29)14(26-33-5)13-8-39-21(23)24-13/h8-9,11,15,19H,6-7H2,1-5H3,(H2,23,24)(H,25,29)/b26-14+/t11?,15-,19-/m1/s1

InChI-Schlüssel

JRBKWVHQXXREQH-JGLUBIDVSA-N

Isomerische SMILES

CC(C)OC(=O)OC(C)OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N/OC)/C3=CSC(=N3)N)COC(=O)C

Kanonische SMILES

CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)COC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.